2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
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Overview
Description
2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid typically involves the protection of the amino group of tyrosine with a tert-butoxycarbonyl group. This can be achieved by reacting tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated synthesis equipment can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Free amine derivatives that can be further functionalized.
Scientific Research Applications
2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and other substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid: Another Boc-protected tyrosine derivative with similar properties.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A similar compound with a hydroxyl group instead of an amino group.
Uniqueness
2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the Boc group also provides versatility in synthetic applications, allowing for selective protection and deprotection of the amino group .
Properties
IUPAC Name |
2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9(7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUVEXIPHDIVKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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